5alpha-Dihydrocortisone 21-Acetate
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Overview
Description
5alpha-Dihydrocortisone 21-Acetate is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of three oxo groups at positions 3, 11, and 20, and hydroxyl groups at positions 17 and 21, with an acetate group at position 21
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrocortisone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Oxidation Reactions: Introduction of oxo groups at specific positions.
Hydroxylation: Addition of hydroxyl groups at positions 17 and 21.
Acetylation: Introduction of the acetate group at position 21.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Various substituents can be introduced at different positions through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.
Scientific Research Applications
5alpha-Dihydrocortisone 21-Acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5alpha-Dihydrocortisone 21-Acetate involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and protein synthesis. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
5alpha-Pregnane-3,11,20-trione: Another pregnane derivative with similar structural features.
5alpha-Pregnane-3alpha,17alpha-diol-20-one: Known for its role in the androgen backdoor pathway.
Uniqueness: 5alpha-Dihydrocortisone 21-Acetate is unique due to its specific combination of functional groups, which confer distinct biochemical properties and potential applications. Its acetate group at position 21 differentiates it from other similar compounds, influencing its reactivity and biological activity.
Properties
IUPAC Name |
[2-[(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16-,17-,20+,21-,22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-DYGPVGJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3751-02-8 |
Source
|
Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3751-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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